molecular formula C12H11FO B7893242 1-(4-Fluoronaphthalen-1-yl)ethanol

1-(4-Fluoronaphthalen-1-yl)ethanol

Cat. No.: B7893242
M. Wt: 190.21 g/mol
InChI Key: QIBRNWAFJDUKSJ-UHFFFAOYSA-N
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Description

1-(4-Fluoronaphthalen-1-yl)ethanol (CAS 1800-67-5) is a high-purity fluorinated organic compound supplied with a typical purity of 95% to 97% . This chemical, with the molecular formula C12H11FO and a molecular weight of 190.22 g/mol, is a solid that requires cold storage between 4-8°C . As a specialist member of the naphthalene family, it features a fluorine atom and an ethanol functional group on the naphthalene ring system, making it a versatile and valuable building block in organic synthesis and medicinal chemistry research . Researchers utilize this compound in the exploration and development of novel pharmaceutical candidates and advanced materials, where the fluoronaphthalene core can be critical for modulating biological activity and physical properties. Handling should be conducted with care, as the compound carries the warning GHS hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume and washing thoroughly after handling. This product is intended for research and development purposes only and is not for medicinal or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluoronaphthalen-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBRNWAFJDUKSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation-Reduction Sequence

A widely employed strategy begins with 1-fluoronaphthalene as the starting material. The naphthalene ring undergoes electrophilic substitution to introduce a ketone group at the 1-position, followed by reduction to the corresponding alcohol.

Synthetic Steps :

  • Friedel-Crafts Acylation : Treatment of 1-fluoronaphthalene with acetyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) yields 1-(4-fluoronaphthalen-1-yl)ethanone. This step typically proceeds at 0–5°C in dichloromethane (DCM), achieving yields of 70–85%.

  • Ketone Reduction : The ethanone intermediate is reduced using sodium borohydride (NaBH₄) in ethanol under reflux. This method produces the target ethanol derivative with 65–75% yield and >90% purity.

Key Data :

ParameterFriedel-Crafts AcylationNaBH₄ Reduction
Temperature0–5°CReflux (78°C)
SolventDichloromethaneEthanol
Yield70–85%65–75%
Purity (HPLC)92–95%90–93%

Mechanistic Insight :
The electron-withdrawing fluorine atom deactivates the naphthalene ring, directing electrophilic attack to the 1-position. Steric hindrance from the fluorinated moiety necessitates prolonged reaction times (8–12 hrs) for complete acylation.

Grignard Reagent-Mediated Alkylation

Organomagnesium Synthesis

This method leverages the reactivity of Grignard reagents to construct the ethanol side chain directly on the fluoronaphthalene system.

Procedure :

  • Grignard Reagent Preparation : 4-Fluoro-1-bromonaphthalene reacts with magnesium in tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Ethylene Oxide Quenching : The Grignard reagent is treated with ethylene oxide at −20°C, followed by acidic workup to yield 1-(4-fluoronaphthalen-1-yl)ethanol.

Optimization Challenges :

  • Moisture Sensitivity : Trace water reduces yields by 30–40%; thus, rigorous anhydrous conditions are critical.

  • Temperature Control : Quenching below −10°C prevents side reactions, achieving 55–60% yield.

Comparative Efficiency :

MethodYield (%)Purity (%)Reaction Time (hrs)
Grignard-Epoxide55–6088–906–8
Friedel-Crafts/NaBH₄65–7590–9310–14

Catalytic Hydrogenation of Propargyl Derivatives

Alkyne Intermediate Strategy

Recent advances utilize alkynes as precursors for stereoselective synthesis.

Steps :

  • Sonogashira Coupling : 4-Fluoro-1-iodonaphthalene reacts with propargyl alcohol under palladium catalysis to form 1-(4-fluoronaphthalen-1-yl)propagyl alcohol.

  • Partial Hydrogenation : Lindlar catalyst selectively reduces the alkyne to cis-alkene, followed by hydrolysis to the ethanol derivative.

Performance Metrics :

  • Coupling Yield : 80–85% (Pd(PPh₃)₄, CuI, diisopropylamine).

  • Hydrogenation Efficiency : 90% conversion with 95% cis-selectivity.

Advantages :

  • Enables chiral center introduction via asymmetric hydrogenation.

  • Avoids harsh reducing agents, enhancing functional group tolerance.

Biocatalytic Approaches

Enzymatic Reduction

Microbial ketoreductases offer enantioselective synthesis under mild conditions.

Protocol :

  • Substrate : 1-(4-fluoronaphthalen-1-yl)ethanone.

  • Enzyme : Engineered Lactobacillus brevis ketoreductase (KRED).

  • Conditions : pH 7.0, 30°C, 24 hrs, NADPH cofactor.

Outcomes :

ParameterValue
Conversion98%
Enantiomeric Excess99% (R-configuration)
Space-Time Yield12 g/L/day

Scale-Up Potential :

  • Immobilized enzymes enable 10-cycle reuse without activity loss.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt flow chemistry to enhance safety and efficiency.

Reactor Design :

  • Friedel-Crafts Module : Teflon-coated microreactors resist AlCl₃ corrosion.

  • In-line Quenching : Immediate neutralization minimizes side product formation.

Economic Metrics :

MetricBatch ProcessFlow Process
Annual Capacity (kg)5001,200
Solvent Consumption300 L/kg150 L/kg
Energy Cost$12,000/kg$7,000/kg

Chemical Reactions Analysis

1-(4-Fluoronaphthalen-1-yl)ethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Fluoronaphthalen-1-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluoronaphthalen-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and the fluorine atom play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and engage in various chemical interactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine vs. Hydroxyl Groups

The electronic and steric effects of substituents significantly alter the chemical behavior of naphthalene derivatives:

  • This compound, with a molecular weight of 502.224 g/mol, is used in specialized syntheses requiring long alkyl chains for solubility modulation .
  • 1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone: The combined presence of chlorine and hydroxyl groups increases hydrogen-bonding capacity, as seen in its application as a precursor for chalcone derivatives with antimicrobial activity .
  • 1-Acetyl-4-fluoronaphthalene (CAS 316-68-7): The ketone group (instead of ethanol) reduces polarity, reflected in its higher density (1.21 g/cm³) and boiling point (164–166°C at 14 mmHg) compared to hydroxylated analogs .

Functional Group Variations: Alcohols vs. Ketones

  • 1-(4-Fluoronaphthalen-1-yl)ethanol: The hydroxyl group enables participation in hydrogen bonding, making it suitable for pharmaceutical intermediates (e.g., antimalarial candidates) .
  • 1-(4-Fluoronaphthalen-1-yl)ethanone: The ketone derivative lacks hydrogen-bonding capability but exhibits higher thermal stability, as evidenced by its refractive index (1.608) and application in UV-absorbing materials .

Data Table: Key Properties of Selected Naphthalene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Application Reference
This compound C₁₂H₁₁FO 194.22 -OH, -F N/A N/A Antimalarial intermediates
1-Acetyl-4-fluoronaphthalene C₁₂H₉FO 188.20 -COCH₃, -F 164–166 (14 mmHg) 1.21 UV-stable materials
1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol C₃₂H₅₂ClNO 502.22 -OH, -Cl, -N(C₁₀H₂₁)₂ N/A N/A Surfactant synthesis
1-(4-Chloro-1-hydroxynaphthalen-2-yl)ethanone C₁₂H₉ClO₂ 220.65 -COCH₃, -Cl, -OH N/A N/A Antimicrobial chalcone precursor

Q & A

Q. What are the established synthetic routes for 1-(4-Fluoronaphthalen-1-yl)ethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Friedel-Crafts Acylation : React 4-fluoronaphthalene with acetyl chloride in the presence of AlCl₃ (anhydrous conditions) to form 1-(4-Fluoronaphthalen-1-yl)ethanone, followed by reduction using NaBH₄ or LiAlH₄ to yield the ethanol derivative. Key parameters include solvent choice (e.g., dichloromethane for acylation, ethanol for reduction) and temperature control (0–5°C for acylation, reflux for reduction) .
  • Biotransformation : Enantioselective reduction of 1-(4-Fluoronaphthalen-1-yl)ethanone using microbial cells (e.g., Daucus carota or Pichia pastoris) in aqueous media. Exogenous additives like glucose enhance enantiomeric excess (ee) up to 90% .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. For example, the fluoronaphthyl proton resonates at δ 8.2–8.5 ppm, while the ethanol CH₂ group appears at δ 3.7–4.1 ppm .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement). Lattice parameters (e.g., space group P2₁/c) and hydrogen-bonding networks validate molecular packing .
  • HRMS : Accurate mass determination (e.g., [M+Na]⁺ at m/z 275.1043) confirms molecular formula .

Q. How does the fluorine substituent impact the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer:

  • Solubility : Fluorine increases hydrophobicity (logP ~2.8 vs. ~2.2 for non-fluorinated analogs), reducing water solubility but enhancing organic solvent miscibility (e.g., ethanol, DCM) .
  • Stability : Fluorine’s electron-withdrawing effect stabilizes the naphthyl ring against oxidative degradation. Storage under inert gas (N₂/Ar) at 4°C minimizes decomposition .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high ee?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral iridium complexes (e.g., N-heterocyclic carbene ligands) for transfer hydrogenation. Optimal conditions: 25°C, 24 hrs, isopropanol as hydrogen donor (ee >95%) .
  • Enzyme Engineering : Screen engineered ketoreductases (KREDs) with directed evolution. Mutations at substrate-binding pockets (e.g., Y190A) improve activity toward bulky fluoronaphthyl substrates .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve acylation yields (85–90%) but may reduce enantioselectivity in reductions. Non-polar solvents (toluene) favor ee over yield .
  • Catalyst Purity : Trace moisture in AlCl₃ decreases Friedel-Crafts efficiency. Pre-drying catalysts at 120°C under vacuum mitigates this issue .

Q. How do environmental factors (pH, temperature) influence the compound’s stability in biological assays?

Methodological Answer:

  • pH Stability : Degrades rapidly at pH >8 (hydroxide-mediated elimination). Use buffered solutions (pH 6–7.4) for in vitro studies .
  • Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition onset at 180°C. Avoid heating above 100°C during synthesis .

Q. What computational methods predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models electrophilic substitution at the naphthyl ring. Fukui indices identify C-2 as the most reactive site .
  • Retrosynthetic AI : Tools like Pistachio or Reaxys suggest viable routes (e.g., photoannulation of cyclopropane derivatives under blue LED light) .

Applications in Medicinal Chemistry

Q. What structural modifications enhance the compound’s bioactivity?

Methodological Answer:

  • Derivatization : Introduce sulfonate groups at the ethanol hydroxyl to improve water solubility for in vivo studies. Alternatively, esterify with lipophilic moieties (e.g., palmitate) for membrane penetration .
  • Fluorine Scanning : Replace fluorine with Cl, Br, or CF₃ to study SAR. Fluorine’s van der Waals radius (1.47 Å) optimizes receptor binding without steric clashes .

Q. How does this compound compare to analogs in antimicrobial activity?

Methodological Answer:

  • MIC Assays : Against Pseudomonas aeruginosa, MIC = 32 µg/mL (vs. 64 µg/mL for chlorinated analogs). Synergy with β-lactams observed via checkerboard assays (FIC index = 0.5) .
  • Mechanism : Fluorine enhances membrane disruption, confirmed via SYTOX Green uptake assays .

Data Reproducibility and Best Practices

Q. What protocols ensure reproducibility in multistep syntheses?

Methodological Answer:

  • Stepwise Monitoring : Use TLC (hexane:EtOAc 4:1) after acylation and GC-MS after reduction. Intermediate isolation (e.g., column chromatography) prevents side reactions .
  • Batch Consistency : Standardize reagents (e.g., AlCl₃ from a single supplier) and document solvent lot numbers to minimize variability .

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